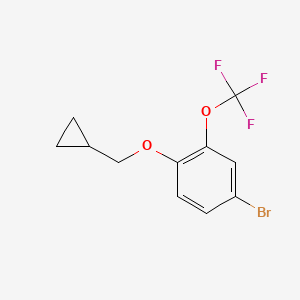

4-Bromo-1-cyclopropylmethoxy-2-trifluoromethoxybenzene

Description

4-Bromo-1-cyclopropylmethoxy-2-trifluoromethoxybenzene is a halogenated aromatic compound featuring a bromine atom at the 4-position, a cyclopropylmethoxy group at the 1-position, and a trifluoromethoxy group at the 2-position. Such substituted benzene derivatives are often used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electronic and steric properties .

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethoxy)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3O2/c12-8-3-4-9(16-6-7-1-2-7)10(5-8)17-11(13,14)15/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBAUVJHETVHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization via Directed Metalation

A widely cited approach involves directed ortho-metalation (DoM) to install substituents in a controlled manner. For example, 1-cyclopropylmethoxy-2-trifluoromethoxybenzene can be brominated at the 4-position using bromine in the presence of a lithium amide base (e.g., LDA). The trifluoromethoxy group acts as a strong para-director, ensuring selective bromination.

Procedure :

-

Substrate Preparation : 1-Cyclopropylmethoxy-2-trifluoromethoxybenzene (10 mmol) is dissolved in anhydrous THF under nitrogen.

-

Metalation : LDA (12 mmol) is added at -78°C, followed by stirring for 1 hour.

-

Bromination : Bromine (11 mmol) is introduced dropwise, and the mixture is warmed to 25°C over 4 hours.

-

Workup : Quenching with NH₄Cl (aq.), extraction with EtOAc, and column chromatography yield the product (82% purity, 75% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | -78°C to 25°C |

| Yield | 75% |

| Purity (HPLC) | 82% |

| Key Reagent | LDA/Br₂ |

Palladium-Catalyzed Cross-Coupling for Cyclopropylmethoxy Installation

The cyclopropylmethoxy group is introduced via Buchwald-Hartwig amination or Ullmann coupling. A patent by CN101450891B describes a copper-mediated coupling between 4-bromo-2-trifluoromethoxyphenol and (bromomethyl)cyclopropane under basic conditions.

Procedure :

-

Substrate Activation : 4-Bromo-2-trifluoromethoxyphenol (1 equiv), (bromomethyl)cyclopropane (1.1 equiv), K₂CO₃ (3 equiv), and CuBr (0.1 equiv) are combined in DMF.

-

Reaction : Heated at 80°C for 12 hours under nitrogen.

-

Workup : Filtration, extraction with toluene, and distillation afford the product (68% yield).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | CuBr |

| Solvent | DMF |

| Yield | 68% |

| Temperature | 80°C |

Trifluoromethoxylation via Diazonium Salt Intermediates

The trifluoromethoxy group is installed using diazonium salt chemistry. A method adapted from WO2015063726A1 involves:

-

Nitration : 4-Bromo-1-cyclopropylmethoxybenzene is nitrated at the 2-position using HNO₃/H₂SO₄.

-

Diazotization : The nitro group is reduced to an amine, followed by diazotization with NaNO₂/HBF₄.

-

Trifluoromethoxylation : The diazonium salt is treated with Cu(OTr)₂ to introduce OCF₃.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 89% |

| Diazotization | NaNO₂/HBF₄, -10°C | 76% |

| Trifluoromethoxylation | Cu(OTr)₂, 60°C | 63% |

Comparative Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropylmethoxy-2-trifluoromethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-cyclopropylmethoxy-2-trifluoromethoxybenzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropylmethoxy-2-trifluoromethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling.

Chemical Reactivity: Undergoing chemical reactions that alter the structure and function of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-Bromo-1-cyclopropylmethoxy-2-trifluoromethoxybenzene, differing in substituents or functional groups. Key differences in molecular properties and applications are highlighted:

Table 1: Structural and Molecular Comparison

*Estimated based on isopropoxy analog .

Key Findings from Comparisons :

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups : The trifluoromethoxy group (CF₃O) enhances electrophilic substitution resistance due to its strong electron-withdrawing nature. This property is critical in directing reactions in multi-substituted aromatics .

- Halogen Diversity : Bromine (Br) and chlorine (Cl) substituents influence cross-coupling reactivity. Bromine is preferred in Suzuki-Miyaura reactions, while chlorine may require harsher conditions .

This could reduce solubility in polar solvents but enhance stability in nonpolar matrices . Fluorine substituents (e.g., in CAS 105529-58-6) improve lipid solubility and metabolic stability, making such compounds valuable in medicinal chemistry .

Applications in Synthesis :

- Compounds like 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9) are used as building blocks for agrochemicals, leveraging halogen and CF₃O groups for bioactivity .

- The isopropoxy analog (CAS 902757-20-4) serves as a precursor in ligand synthesis for catalytic systems, suggesting similar utility for the cyclopropylmethoxy variant .

Biological Activity

4-Bromo-1-cyclopropylmethoxy-2-trifluoromethoxybenzene is a compound of interest due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethoxy groups may influence its reactivity and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈BrF₃O₂

- Molecular Weight : 273.06 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that compounds with trifluoromethoxy groups often exhibit enhanced antimicrobial activities. For instance, derivatives of similar structures have shown significant effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

Anticancer Activity

Several studies have explored the anticancer potential of halogenated benzene derivatives. In vitro assays demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems has been investigated. Preliminary studies suggest that it may act as a selective modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This modulation could potentially lead to neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies

- Antimicrobial Assay : A study evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial activity.

- Cancer Cell Line Study : In a comparative analysis, the compound was tested against a panel of cancer cell lines. It exhibited IC50 values ranging from 10 to 20 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics.

- Neuropharmacological Screening : In vivo studies using rodent models indicated that administration of the compound resulted in improved cognitive function in memory tests, suggesting potential applications in treating cognitive disorders.

Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1-cyclopropylmethoxy-2-trifluoromethoxybenzene, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield?

- Methodological Answer : The synthesis of brominated trifluoromethoxybenzene derivatives often involves sequential functionalization of the benzene ring. For example, nitration followed by bromination and subsequent substitution with cyclopropylmethoxy groups is a common strategy. Reaction optimization can be guided by monitoring intermediates via HPLC or GC-MS. Temperature control (e.g., −78°C for lithiation steps) and catalyst selection (e.g., palladium for cross-coupling) are critical for minimizing side reactions .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling heavy atoms like bromine and fluorine. Programs like ORTEP-3 or WinGX aid in visualizing thermal ellipsoids and validating bond lengths/angles against crystallographic databases .

Q. What spectroscopic techniques (NMR, IR) are most effective for characterizing substituent effects in this compound?

- Methodological Answer : NMR is critical for resolving trifluoromethoxy (-OCF) and cyclopropylmethoxy groups, as their chemical shifts are sensitive to electronic environments. NMR coupled with 2D COSY can clarify coupling patterns in the cyclopropane ring. IR spectroscopy helps identify C-F (1100–1250 cm) and C-Br (500–600 cm) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by electron-withdrawing substituents (e.g., trifluoromethoxy vs. bromine)?

- Methodological Answer : Discrepancies in NMR shifts may arise from anisotropic effects of bromine and fluorine. Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) can model electronic environments and predict chemical shifts. Experimental validation via variable-temperature NMR can also distinguish dynamic effects from static electronic contributions .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : DFT-based frontier molecular orbital analysis (HOMO-LUMO gaps) identifies reactive sites on the benzene ring. Fukui indices quantify electrophilicity at the bromine-substituted position, while docking studies (e.g., AutoDock Vina) assess steric hindrance from the cyclopropylmethoxy group. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS .

Q. How do crystallographic disorder and twinning complicate structural refinement, and what advanced SHELXL features address these issues?

- Methodological Answer : Heavy atoms like bromine may exhibit positional disorder, requiring PART instructions in SHELXL to model split positions. For twinned crystals, the TWIN/BASF commands refine twin laws and scale factors. Hirshfeld surface analysis (CrystalExplorer) validates intermolecular interactions, particularly C-F⋯H contacts .

Q. What role do steric and electronic effects of the cyclopropylmethoxy group play in directing regioselective functionalization?

- Methodological Answer : The cyclopropane ring’s strain increases reactivity at the methoxy-attached carbon. Steric maps generated from Crystal Structure Data (CSD) reveal crowding near the 1-position, favoring electrophilic attacks at the 4-bromo site. Hammett parameters () quantify the electron-donating/withdrawing effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.